![molecular formula C19H18N6O B2815731 1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-34-4](/img/structure/B2815731.png)

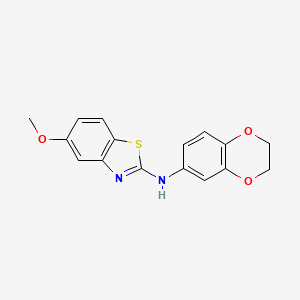

1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have been studied extensively due to their diverse pharmacological and biological properties . They are valuable building blocks to heterocyclic compounds and important precursors of biologically relevant compounds .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . This reaction can occur even under uncatalyzed conditions in water or ethanol, but is often limited to the utilization of poorly functionalized substrates .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research demonstrates the versatile applications of quinoxaline derivatives in synthesizing a wide range of heterocyclic compounds. For instance, Sarıpınar et al. (2007) detailed the reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine, leading to pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives, respectively, illustrating the diverse synthetic routes accessible via quinoxaline intermediates Sarıpınar et al., 2007. Similarly, other studies have developed methods for synthesizing pyrroloquinoxalines and related compounds, showing their potential in creating bioactive structures or materials with unique properties Korakas et al., 1996.

Structural and Solid State Analysis

The structural arrangement and characterization of quinoxaline derivatives are crucial for understanding their chemical properties and potential applications. Szydlo et al. (2008) described the synthesis of pyrrole-functionalized quinoxalines and their solid-state analysis, offering insights into their structural arrangement and the role of intermolecular interactions Szydlo et al., 2008.

Potential Antimycobacterial Activity

Some quinoxaline derivatives have been evaluated for their antimycobacterial activity, highlighting the potential therapeutic applications of these compounds. Guillon et al. (2004) synthesized and evaluated pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis Guillon et al., 2004.

Kinase Inhibition for Disease Treatment

Research into quinoxaline derivatives extends into the development of inhibitors for proteins involved in disease pathways. Guillon et al. (2013) discovered potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, among substituted phenylaminopyrrolo[1,2-a]quinoxalines Guillon et al., 2013.

Orientations Futures

Propriétés

IUPAC Name |

1,2-diamino-N-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c20-17-15(19(26)22-11-10-12-6-2-1-3-7-12)16-18(25(17)21)24-14-9-5-4-8-13(14)23-16/h1-9H,10-11,20-21H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHFVIEVDVNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea](/img/structure/B2815651.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)

![5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2815662.png)

![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)

![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)

![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)